

Preparation of working solutions of Acid Brown 75 for staining

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Compound of Interest

Compound Name: *C.I. Acid brown 75*

Cat. No.: *B3430144*

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Application Notes and Protocols for Acid Brown 75 Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Acid Brown 75 working solutions for staining purposes in a laboratory setting. While Acid Brown 75 is predominantly known for its industrial applications in textiles and leather, its properties as an acid dye allow for its adaptation in biological staining, particularly for visualizing proteins in the cytoplasm and extracellular matrix.

Introduction to Acid Brown 75 as a Biological Stain

Acid Brown 75 is an anionic azo dye that carries a negative charge.^[1] In biological staining, it adheres to cationic (positively charged) components within tissue samples.^{[1][2]} This makes it effective for staining acidophilic tissue components such as the cytoplasm, muscle fibers, and collagen, which are rich in proteins.^[2] The staining mechanism is primarily based on electrostatic interactions, and the intensity of the stain is dependent on the pH of the solution. ^[1] An acidic environment enhances the staining by increasing the positive charges on tissue proteins.^[1]

Physicochemical and Technical Data

A summary of the key quantitative data for Acid Brown 75 is presented in the table below. This information is essential for the preparation of accurate and effective staining solutions.

Property	Value	Reference
C.I. Name	Acid Brown 75	[3][4][5]
C.I. Number	34905	[3][4][5][6]
CAS Number	8011-86-7	[3][4][6][7][8]
Molecular Formula	<chem>C28H15N9Na2O16S2</chem>	[3][4]
Molecular Weight	843.58 g/mol	[3][4]
Appearance	Dark brown powder	[6]
Solubility in Water	90-100 g/L at 90°C	[6][9]
pH of 1% Solution	7-9	[6][9]

Preparation of Working Solutions

The following protocols detail the preparation of stock and working solutions of Acid Brown 75 for histological staining.

Materials Required

- Acid Brown 75 powder
- Distilled or deionized water
- Glacial acetic acid
- 50 mL and 100 mL volumetric flasks
- Magnetic stirrer and stir bar
- Weighing balance
- Filter paper (0.22 µm or 0.45 µm pore size)

Protocol for 1% (w/v) Stock Solution

- Weigh 1.0 g of Acid Brown 75 powder.
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 80 mL of distilled water.
- Place a magnetic stir bar in the flask and stir until the dye is completely dissolved. Gentle heating may be applied to aid dissolution, as the solubility is higher at elevated temperatures.[6][9]
- Once dissolved, allow the solution to cool to room temperature.
- Add distilled water to bring the final volume to 100 mL.
- Filter the solution using a 0.22 μ m or 0.45 μ m filter to remove any undissolved particles.
- Store the stock solution in a tightly capped, light-protected bottle at room temperature.

Protocol for 0.5% (w/v) Working Staining Solution

- Pipette 50 mL of the 1% (w/v) Acid Brown 75 stock solution into a 100 mL volumetric flask.
- Add 0.5 mL of glacial acetic acid to the flask. This will acidify the solution to a pH that enhances staining.
- Add distilled water to bring the final volume to 100 mL.
- Mix the solution thoroughly.
- This working solution is ready for use in staining protocols.

Experimental Protocol for Staining Paraffin-Embedded Tissue Sections

This protocol provides a general guideline for using Acid Brown 75 as a counterstain for hematoxylin. Optimization may be required depending on the tissue type and fixation method.

Materials Required

- Deparaffinized and rehydrated tissue sections on slides
- Hematoxylin solution (e.g., Mayer's or Harris')
- Acid Brown 75 working solution (0.5% w/v)
- Differentiating solution (e.g., 0.5% acid-alcohol)
- Bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate)
- Graded alcohols (70%, 95%, 100%)
- Xylene or a xylene substitute
- Mounting medium and coverslips

Staining Procedure

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes of 5 minutes each).
 - Transfer to 100% ethanol (2 changes of 3 minutes each).
 - Transfer to 95% ethanol (2 changes of 3 minutes each).
 - Transfer to 70% ethanol (3 minutes).
 - Rinse in running tap water.
- Nuclear Staining:
 - Immerse slides in hematoxylin solution for 5-10 minutes.
 - Rinse in running tap water.
 - Differentiate in 0.5% acid-alcohol for a few seconds.

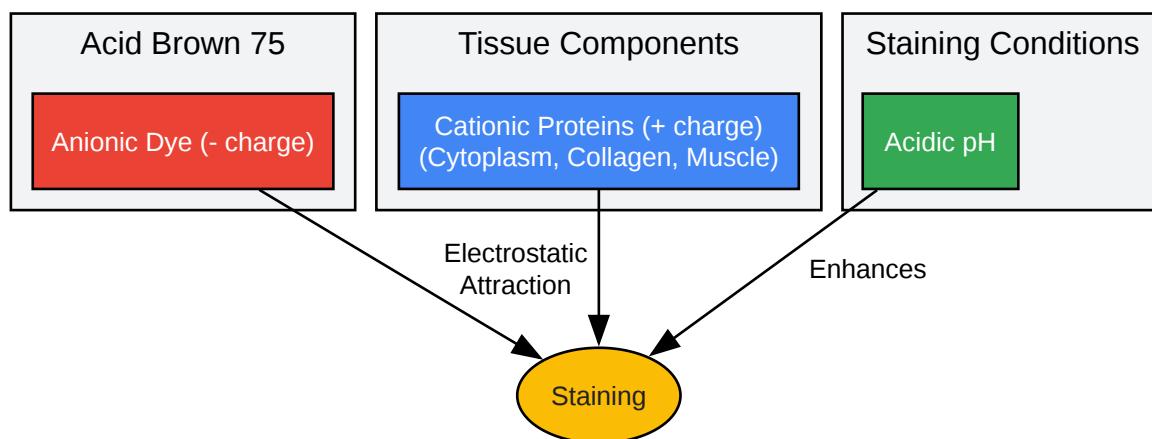
- Rinse in running tap water.
- Blue the sections in a suitable bluing agent for 1-2 minutes.
- Rinse in running tap water.
- Counterstaining with Acid Brown 75:
 - Immerse slides in the 0.5% Acid Brown 75 working solution for 2-5 minutes.
 - Rinse briefly in distilled water.
- Dehydration and Mounting:
 - Dehydrate through graded alcohols: 95% ethanol (2 changes of 1 minute each), followed by 100% ethanol (2 changes of 2 minutes each).
 - Clear in xylene or a xylene substitute (2 changes of 5 minutes each).
 - Mount with a permanent mounting medium and apply a coverslip.

Expected Results

- Nuclei: Blue/Purple
- Cytoplasm, muscle, collagen: Varying shades of brown

Diagrams

Logical Relationship of Staining Principles

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Caption: Principle of Acid Brown 75 Staining.

Experimental Workflow for Staining

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Caption: Histological Staining Workflow.

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